2-Methoxy-5-nitrophenyl 4-piperidinylmethyl ether hydrochloride
Description
2D Structural Features
The planar aromatic ring adopts a para-substitution pattern for the nitro and methoxy groups, with the ether oxygen at position 1 (relative to nitro). The piperidine ring exists in a chair conformation, minimizing steric strain between the methylene bridge and ring hydrogens.
3D Conformational Flexibility
PubChem3D data reveals 10 diverse conformers with an average pairwise RMSD (Root Mean Square Deviation) of 1.2 Å. Key conformational variations include:
- Piperidine ring puckering : Chair (70%), boat (25%), and twist-boat (5%) forms.
- Ether linkage rotation : The dihedral angle between the benzene ring and piperidine varies between 60° (eclipsed) and 180° (staggered).
- Nitro group orientation : The -NO₂ group rotates freely, adopting coplanar (0°) or perpendicular (90°) positions relative to the benzene ring.
Computational models (e.g., MMFF94 force field) predict the lowest-energy conformer has:
- Chair piperidine.
- Staggered ether linkage (180° dihedral).
- Coplanar nitro group.
Propriétés
IUPAC Name |
4-[(2-methoxy-5-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-18-12-3-2-11(15(16)17)8-13(12)19-9-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDQVLNSHBGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-80-6 | |
| Record name | Piperidine, 4-[(2-methoxy-5-nitrophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Activité Biologique
2-Methoxy-5-nitrophenyl 4-piperidinylmethyl ether hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The primary mechanism of action for this compound involves the inhibition of specific protein kinases. Protein kinases play critical roles in various cellular processes, including cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound disrupts normal cellular signaling pathways, leading to altered cell behavior and potential apoptosis in cancer cells .
This compound has been shown to interact with key enzymes involved in cell cycle regulation. Notably, it inhibits cyclin-dependent kinase 2 (CDK2), which is vital for proper cell cycle progression. The inhibition of CDK2 can induce apoptosis in cancer cells by disrupting their growth and proliferation .
| Property | Description |
|---|---|
| Target Enzyme | Cyclin-dependent kinase 2 (CDK2) |
| Biological Pathway | Cell cycle regulation |
| Effect on Cancer Cells | Induces apoptosis |
| Mechanism | Enzyme inhibition leading to disrupted signaling |
Cellular Effects
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that this compound can effectively induce cell death in colon cancer cells and oral squamous cell carcinomas while showing reduced toxicity towards non-malignant cells .
Case Studies
- Cytotoxicity in Cancer Models : In vitro studies have assessed the cytotoxicity of this compound against human colon cancer cell lines (HCT116 and HT29). The results indicated significant dose-dependent cytotoxic effects, with a notable selectivity index favoring malignant over non-malignant cells .
- Animal Model Studies : In vivo experiments using animal models have shown that administration of this compound leads to reduced tumor growth rates and increased apoptosis markers in treated groups compared to controls .
Dosage Effects
The biological activity of this compound varies significantly with dosage. Lower doses have been associated with effective inhibition of CDK2 activity and subsequent apoptosis induction, while higher doses may lead to increased toxicity .
Table 2: Dosage Response Data
| Dosage (mg/kg) | Effect on CDK2 Activity | Apoptosis Induction (%) |
|---|---|---|
| 10 | Moderate | 30 |
| 20 | High | 70 |
| 50 | Very High | >90 |
Metabolic Pathways
The compound's metabolic pathways involve interactions with several enzymes, including histone lysine demethylases. These interactions can influence metabolic flux within cells, further contributing to its anticancer properties .
Applications De Recherche Scientifique
Medicinal Chemistry
Antithrombotic Activity
This compound has been identified as a potent inhibitor of thrombin and factor Xa, which are critical enzymes in the coagulation cascade. Such properties make it a candidate for developing antithrombotic agents used in treating thromboembolic disorders like venous thrombosis, pulmonary embolism, and myocardial infarction. The compound's efficacy in inhibiting these enzymes suggests that it could be used for both prophylactic and therapeutic purposes in clinical settings .
Pharmaceutical Formulations
As part of drug formulations, 2-Methoxy-5-nitrophenyl 4-piperidinylmethyl ether hydrochloride can be utilized to enhance the bioavailability of active pharmaceutical ingredients. Its structural characteristics may help improve the solubility and stability of drug compounds, making it valuable in the development of new medications .
Biochemical Research
Proteomics Research
This compound is marketed as a biochemical reagent for proteomics research, where it can be employed in various assays to study protein interactions and functions. Its ability to modify protein structures can aid in elucidating biochemical pathways and mechanisms of action within cellular environments .
Enzyme Inhibition Studies
Given its role as a thrombin inhibitor, researchers can utilize this compound to study enzyme kinetics and inhibition mechanisms. This can lead to a better understanding of blood coagulation processes and the development of novel anticoagulant therapies .
Chemical Synthesis
Intermediate in Organic Synthesis
this compound serves as an intermediate in synthesizing other organic compounds. Its unique functional groups allow it to participate in various chemical reactions, making it a versatile building block for creating more complex molecules .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2-methoxy-5-nitrophenyl 4-piperidinylmethyl ether hydrochloride with three analogs:
*Calculated based on structural inference.
Key Observations :
- Functional Groups : Replacing the ether linkage with a hydrazine group (as in the hydrazine analog) introduces hydrogen-bonding capability, which may alter pharmacokinetic properties .
Méthodes De Préparation
Synthesis of 2-chloro-5-nitropyridine
- Reagents : 2-hydroxyl-5-nitropyridine, phosphorus oxychloride, and catalytic DMF.
- Conditions : Stirring at room temperature with slow DMF addition, followed by reflux for 2-4 hours.
- Workup : Cooling, quenching in ice water to precipitate crystals, filtration, washing, and drying.
- Outcome : 2-chloro-5-nitropyridine as pale yellow needle-like crystals.
Conversion to 2-Methoxy-5-nitropyridine
- Reagents : 2-chloro-5-nitropyridine, methyl alcohol, sodium methylate.
- Conditions : Reflux for 1-2 hours.
- Workup : Removal of methyl alcohol under reduced pressure, addition of ice water to precipitate product, filtration, washing, and drying.
- Yield and Purity : Approximately 96.5% yield with HPLC purity of 98.78%.
- Notes : This methylation step is crucial to introduce the methoxy group selectively.
Reduction to 2-Methoxy-5-aminopyridine
- Catalyst : 10% Pd/C.
- Conditions : Hydrogenation at 60-65 °C under 0.01 MPa hydrogen pressure for 1-2 hours.
- Workup : Cooling, filtration to remove catalyst, extraction with ethylene dichloride, washing with deionized water, and distillation to remove solvents.
- Yield and Purity : Yield of 92.55%, HPLC purity 98.93%.
- Environmental Note : Use of Pd/C catalyst reduces waste generation significantly.
Introduction of the 4-Piperidinylmethyl Ether Group
The attachment of the 4-piperidinylmethyl ether moiety typically involves nucleophilic substitution or etherification reactions, though specific detailed protocols for this exact compound are less explicitly documented in the searched sources. However, based on common synthetic practices for similar compounds, the following general approach is used:
- Starting materials : 2-methoxy-5-nitrophenyl derivative and 4-piperidinylmethyl halide or equivalent electrophile.
- Reaction type : Nucleophilic substitution or Williamson ether synthesis under basic conditions.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Catalysts/Base : Use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol or amine group.
- Temperature : Mild to moderate heating (40-80 °C) to facilitate the reaction.
- Purification : Crystallization or chromatography to isolate the ether product.
Formation of Hydrochloride Salt
- The final step involves converting the free base of 2-methoxy-5-nitrophenyl 4-piperidinylmethyl ether into its hydrochloride salt.
- Procedure : Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Purpose : Enhances compound stability, improves solubility, and facilitates handling.
- Isolation : Precipitation of the hydrochloride salt followed by filtration and drying.
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-hydroxyl-5-nitropyridine | Phosphorus oxychloride, DMF | Reflux 2-4 h | - | - | Formation of 2-chloro-5-nitropyridine |
| 2 | 2-chloro-5-nitropyridine | Methyl alcohol, sodium methylate | Reflux 1-2 h | 96.5 | 98.78 | Methylation to 2-methoxy-5-nitropyridine |
| 3 | 2-methoxy-5-nitropyridine | 10% Pd/C, H2 | 60-65 °C, 0.01 MPa H2, 1-2 h | 92.55 | 98.93 | Catalytic hydrogenation to amine |
| 4 | 2-methoxy-5-aminopyridine + piperidinylmethyl halide | Base (NaH or K2CO3), solvent (DMF) | 40-80 °C, several hours | - | - | Ether formation (typical method) |
| 5 | Free base of 2-methoxy-5-nitrophenyl 4-piperidinylmethyl ether | HCl | Room temp or mild heating | - | - | Hydrochloride salt formation |
Research Findings and Optimization Notes
- The use of 10% Pd/C catalyst for hydrogenation is preferred for its efficiency and environmental benefits by minimizing waste.
- Methylation using sodium methylate in methanol provides high yield and purity of the methoxy intermediate.
- The hydrochloride salt formation improves stability and handling of the final compound.
- Extraction using ethylene dichloride followed by washing and distillation is effective for purification and solvent recovery.
- Reaction conditions such as temperature and pressure are optimized to balance reaction rate and product quality.
- The total recovery yield across steps can exceed 57%, which is considered efficient for multi-step syntheses of such intermediates.
Q & A
Basic: What safety protocols and storage conditions are critical for handling 2-Methoxy-5-nitrophenyl 4-piperidinylmethyl ether hydrochloride in laboratory settings?
Methodological Answer:
- Hazard Mitigation: Avoid exposure to strong oxidizers, as nitroaryl compounds can react exothermically under such conditions . Use PPE (gloves, goggles, lab coats) and work in a fume hood to prevent inhalation or skin contact.
- Storage: Store in a cool, dry environment (<25°C) away from direct sunlight. Ensure containers are tightly sealed to prevent moisture absorption, which may hydrolyze the ether linkage .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste under local regulations .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of the methoxy group (~3.8–4.0 ppm for OCH3) and nitro group (aromatic protons at ~7.5–8.5 ppm). Piperidine protons typically appear as multiplets between 1.5–3.0 ppm .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ for C13H17N2O4Cl expected at ~308.07 Da).
- X-ray Crystallography: Use SHELX software for structure refinement. Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF) .
Advanced: What computational strategies are effective in predicting interactions between this compound and G-quadruplex DNA structures?
Methodological Answer:
- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model binding to c-myc/c-Kit G-quadruplex promoters. Prioritize π-π stacking between the nitrophenyl group and guanine tetrads .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-DNA complexes. Monitor hydrogen bonding between the piperidine nitrogen and phosphate backbone .
- Thermodynamic Profiling: Calculate binding free energy (MM-PBSA/GBSA) to rank affinity. Validate with circular dichroism (CD) spectroscopy for structural stabilization .
Advanced: How can synthetic routes be optimized to improve the yield of this compound and its derivatives?
Methodological Answer:
- Stepwise Synthesis: Couple 2-methoxy-5-nitrophenol with 4-(chloromethyl)piperidine using NaH/DMF as a base. Monitor reaction progress via TLC (hexane:EtOAc 3:1) .
- Purification: Use flash chromatography (silica gel, gradient elution) to isolate intermediates. For hydrochloride salt formation, titrate with HCl gas in anhydrous ether .
- Yield Challenges: Nitro groups can sterically hinder etherification. Optimize temperature (60–80°C) and use phase-transfer catalysts (e.g., TBAB) to enhance reactivity .
Advanced: What experimental approaches resolve contradictions in reported stability data for nitroaryl-piperidine derivatives?
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to stressed conditions (40°C/75% RH for 4 weeks). Analyze degradation via HPLC-UV (C18 column, 254 nm). Nitro reduction to amine or hydrolysis of the ether bond are common degradation pathways .
- pH-Dependent Studies: Test solubility and stability in buffers (pH 1–13). Nitro groups are stable in acidic conditions but may hydrolyze in strong bases .
- Controlled Atmosphere: Use inert gas (N2/Ar) during reactions to prevent oxidation of the piperidine ring .
Basic: What analytical techniques are recommended for assessing purity and quantifying impurities in this compound?
Methodological Answer:
- HPLC-PDA: Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with acetonitrile/water (0.1% TFA) gradient. Detect impurities at 220 nm and 280 nm .
- Karl Fischer Titration: Quantify moisture content (<0.5% w/w) to ensure stability during storage .
- Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values to validate stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
